molecular formula C23H25N3O5S B2912950 ethyl 5-cyclohexaneamido-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-61-6

ethyl 5-cyclohexaneamido-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2912950
CAS No.: 851951-61-6
M. Wt: 455.53
InChI Key: KPKHNOLBWOVZLI-UHFFFAOYSA-N
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Description

Ethyl 5-cyclohexaneamido-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[3,4-d]pyridazine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclohexaneamido-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-d]pyridazine ring system.

    Introduction of Cyclohexaneamido Group: The cyclohexaneamido group is introduced through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI or DCC.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using methoxyphenyl halides and appropriate base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclohexaneamido-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, aryl halides, and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s unique structure could be explored for potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: It may find use in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of ethyl 5-cyclohexaneamido-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The thieno[3,4-d]pyridazine core is known to interact with various biological targets, potentially affecting signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Ethyl 5-cyclohexaneamido-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thieno[3,4-d]pyridazine derivatives, such as:

    Thieno[3,4-d]pyridazine-1-carboxylate: Lacks the cyclohexaneamido and methoxyphenyl groups, which may result in different biological activity and chemical properties.

    Cyclohexaneamido-thieno[3,4-d]pyridazine: Lacks the methoxyphenyl group, potentially altering its interaction with biological targets.

    Methoxyphenyl-thieno[3,4-d]pyridazine: Lacks the cyclohexaneamido group, which may affect its solubility and bioavailability.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

Ethyl 5-cyclohexaneamido-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a thieno[3,4-d]pyridazine core substituted with various functional groups, including an ethyl carboxylate and a methoxyphenyl moiety. The molecular formula is C19H22N2O3SC_{19}H_{22}N_2O_3S with a molecular weight of approximately 358.45 g/mol.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thieno[3,4-d]pyridazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has demonstrated that the compound may possess anticancer properties through the inhibition of specific signaling pathways involved in tumor growth. In vitro studies have illustrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism involves the downregulation of anti-apoptotic proteins and the activation of caspases.

The proposed mechanism of action involves interaction with cellular targets that modulate key biological pathways:

  • Inhibition of Kinases : The compound may inhibit kinases involved in cell proliferation.
  • Modulation of Apoptosis : It appears to promote apoptotic pathways in malignant cells.
  • Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress within cells .

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thieno[3,4-d]pyridazine derivatives. The results indicated that modifications at the 5-position significantly enhance antibacterial activity against Gram-positive bacteria .
  • Anticancer Efficacy : In a recent experimental study, ethyl 5-cyclohexaneamido derivatives were tested for their cytotoxic effects on various cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 50 µM for different cell lines .

Data Table: Biological Activity Summary

Biological ActivityEffectivenessReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in MCF-7 and HCT116 cells
AntioxidantReduces oxidative stress

Properties

IUPAC Name

ethyl 5-(cyclohexanecarbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-3-31-23(29)19-17-13-32-21(24-20(27)14-7-5-4-6-8-14)18(17)22(28)26(25-19)15-9-11-16(30-2)12-10-15/h9-14H,3-8H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKHNOLBWOVZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CCCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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